molecular formula C20H15FN2O B2696397 (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 871552-93-1

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

Cat. No.: B2696397
CAS No.: 871552-93-1
M. Wt: 318.351
InChI Key: JCJJWGOOWHLXFX-VAWYXSNFSA-N
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Description

The compound (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 2-fluorobenzyl group at the N1 position and a (E)-configured vinyl-linked furan substituent at the C2 position. Its structural uniqueness lies in the fluorinated benzyl moiety and the conjugated vinyl-furan system, which may enhance electronic delocalization and influence biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-17-8-2-1-6-15(17)14-23-19-10-4-3-9-18(19)22-20(23)12-11-16-7-5-13-24-16/h1-13H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJJWGOOWHLXFX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the benzimidazole intermediate.

    Vinylation and Furan Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole core or the fluorobenzyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Features

Key structural variations among benzimidazole derivatives include substituent type (aryl, heteroaryl, alkyl), linker groups (vinyl, methylene), and fluorination patterns.

Compound Name Substituents Key Structural Features Reference
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) Furan-2-yl at C2 Direct attachment of furan; no fluorination
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) Thiophen-2-yl at C2 Thiophene substitution; higher melting point
(E)-2-(2-(Furan-2-yl)vinyl)-1H-benzimidazole derivatives Vinyl-linked furan at C2 Conjugation enhances electronic properties
7h−Z (Z-isomer) Naphthalene-vinyl at C2, 4-isopropoxyphenyl at N1 Bulky substituent; lower synthetic yield
L2 (2-(Furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole) Furan-2-ylmethyl at N1, furan at C2 Bis-furan substitution; green synthesis

Key Observations :

  • Fluorination at the benzyl position (target compound) may increase metabolic stability compared to non-fluorinated analogs (e.g., 3o, 3p) .
  • Bulkier substituents (e.g., naphthalene in 7h−Z) reduce synthetic yields (26%) compared to simpler furan derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Synthetic Yield (%) Reference
3o 285–287 Moderate in polar solvents Not reported
3p 344–346 Lower due to thiophene Not reported
7h−Z 170–171 Likely lipophilic 26
L2 Not reported Enhanced by furan groups High (green method)

Key Observations :

  • Thiophene substitution (3p) increases melting point compared to furan analogs (3o), suggesting stronger intermolecular forces .
  • Fluorinated benzyl groups (target compound) likely improve lipophilicity, enhancing membrane permeability compared to non-fluorinated derivatives .

Key Observations :

  • The vinyl-furan motif (target compound and derivatives) correlates with antitubercular activity, likely due to conjugation enhancing target binding .
  • Fluorination may reduce hepatotoxicity compared to non-fluorinated benzyl groups, as seen in .
  • Bis-heteroaryl substitution (e.g., L2) broadens antifungal efficacy but may increase synthetic complexity .

Biological Activity

(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound exhibits a unique structure that combines a fluorobenzyl group, a furan ring, and a vinyl group, which may contribute to its biological activity. The following sections provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole. Its molecular formula is C20H15FN2OC_{20}H_{15}FN_2O, with a molecular weight of approximately 320.34 g/mol. The structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H15FN2OC_{20}H_{15}FN_2O
Molecular Weight320.34 g/mol
IUPAC Name1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
CAS Number871552-93-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer therapy and neurological disorders. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit the activity of enzymes involved in cell proliferation, which may lead to anticancer effects.
  • Modulation of Receptor Activity : The compound has potential as a positive allosteric modulator (PAM) for GABA-A receptors, which are critical in the central nervous system for various functions including anxiety modulation .

Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism may involve:

  • Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Neurological Applications

Studies have shown that compounds similar to this compound can act as PAMs for GABA-A receptors. This property suggests potential applications in treating anxiety, depression, and other neurological disorders by enhancing the inhibitory neurotransmission mediated by GABA .

Case Studies and Research Findings

Research has documented the biological effects and therapeutic applications of benzimidazole derivatives:

  • GABA-A Receptor Modulation : A study highlighted the development of benzimidazole derivatives as PAMs for GABA-A receptors, demonstrating their ability to enhance receptor activity without causing significant hepatotoxicity .
    CompoundGABA-A Receptor ActivityMetabolic Stability (%)
    AlpidemHigh38.60
    1H-Benzo[d]imidazoleModerate90
  • Anticancer Activity : In vitro studies have shown that similar compounds induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.

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